Ro 8-4304

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

195988-65-9 |

|---|---|

Molecular Formula |

C21H23FN2O3 |

Molecular Weight |

370.4 g/mol |

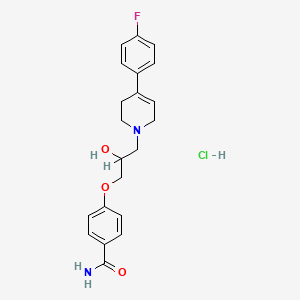

IUPAC Name |

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide |

InChI |

InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26) |

InChI Key |

HFHFPCVDUCBNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O |

Synonyms |

4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide Ro 8-4304 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ro 8-4304: A Technical Guide for Researchers

An In-depth Analysis of a Selective NR2B Antagonist

Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[1][2][3][4][5] This technical guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: State-Dependent NMDA Receptor Antagonism

This compound functions as a non-competitive, voltage-independent antagonist of the NMDA receptor. Its primary characteristic is its state-dependent mode of action, meaning its binding affinity for the NMDA receptor is significantly influenced by the conformational state of the receptor.

The compound exhibits a markedly higher affinity for receptors that are in an activated or desensitized state compared to those in a resting (agonist-unbound) state. Specifically, this compound has a 14-fold higher affinity for the activated state and a 23-fold higher affinity for the desensitized state of the NMDA receptor relative to its resting state. This activity-dependent mechanism suggests that this compound preferentially targets active NMDA receptors during periods of high-frequency synaptic transmission.

Furthermore, the binding of this compound results in a 3- to 4-fold increase in the receptor's affinity for glutamate site agonists and slows the rate of glutamate dissociation from the receptor.

Subunit Selectivity: Preferential Targeting of NR2B

A key feature of this compound is its significant selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit. It displays an over 100-fold higher affinity for recombinant NR1/NR2B receptors compared to NR1/NR2A receptors. This selectivity is a critical aspect of its pharmacological profile, as the distribution and function of NMDA receptors vary depending on their subunit composition. GluN2B-containing receptors are predominantly found extrasynaptically and are implicated in different cellular signaling pathways than their GluN2A-containing counterparts.

Allosteric Modulation and Interaction with the Polyamine Site

This compound's activity is allosterically modulated by polyamines, such as spermine, which have their own binding site on the NMDA receptor. This compound and spermine can bind to the receptor simultaneously, indicating a non-competitive interaction. However, the binding of spermine reduces the affinity of this compound for the NMDA receptor, and conversely, the binding of this compound reduces the receptor's affinity for spermine. This allosteric interaction is evident in the increased IC50 values for this compound in the presence of spermine.

Kinetics of Binding

Compared to ifenprodil, another well-known NR2B-selective antagonist with a similar state-dependent mechanism, this compound exhibits markedly faster kinetics of binding and unbinding to the NMDA receptor. This kinetic property is an important distinguishing feature within this class of compounds.

Quantitative Data Summary

The inhibitory potency of this compound is dependent on the concentration of the NMDA agonist and allosteric modulators like spermine. The following tables summarize the key quantitative data from cited literature.

| Condition | IC50 of this compound (μM) | Reference |

| Inhibition of 10 μM NMDA response | 2.3 | |

| Inhibition of 100 μM NMDA response | 0.36 | |

| Inhibition of 100 μM NMDA (spermine-free) | 0.6 | |

| Inhibition of 100 μM NMDA (+1 mM spermine) | 3.0 | |

| Inhibition of 100 μM NMDA (+3 mM spermine) | 7.5 |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the NMDA receptor and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound at the GluN2B-containing NMDA receptor.

Caption: Experimental workflow for electrophysiological characterization.

Experimental Protocols

The primary method used to characterize the mechanism of action of this compound is whole-cell voltage-clamp electrophysiology on cultured neurons.

1. Cell Culture

-

Source: Primary cortical neurons are harvested from rat embryos (E17-E18).

-

Plating: Neurons are dissociated and plated onto poly-D-lysine-coated glass coverslips.

-

Medium: Cells are maintained in a suitable growth medium, such as a Neurobasal medium supplemented with B27 and L-glutamine.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air for 12-16 days before use.

2. Whole-Cell Voltage-Clamp Electrophysiology

-

Recording Setup: Neurons are visualized using an inverted microscope. Whole-cell recordings are performed using borosilicate glass patch pipettes (3-5 MΩ resistance).

-

External Solution (Extracellular): The standard recording solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 D-glucose, with the pH adjusted to 7.3. Glycine (10 μM) is included as a co-agonist. Mg2+ is typically omitted to prevent voltage-dependent channel block.

-

Internal Solution (Intrapipette): The pipette solution usually contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, with the pH adjusted to 7.3 with CsOH.

-

Procedure:

-

A whole-cell patch is established on a selected neuron.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

A stable baseline current is recorded.

-

NMDA (e.g., 10 μM or 100 μM) along with glycine (10 μM) is applied via a rapid perfusion system to evoke an inward current.

-

Once a stable NMDA-evoked current is achieved, this compound is co-applied with the agonists at various concentrations.

-

The degree of inhibition of the steady-state current is measured.

-

Concentration-response curves are generated to calculate the IC50 value.

-

For studying allosteric interactions, spermine (e.g., 1 mM or 3 mM) is included in the external solution during agonist and antagonist application.

-

This guide synthesizes the core findings on the mechanism of this compound, providing a foundation for further research and development involving this selective NMDA receptor antagonist.

References

- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gentaur.com [gentaur.com]

Ro 8-4304: A Technical Guide to a Selective NR2B Subunit Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. However, its overactivation is implicated in numerous neuropathologies, including neurodegenerative diseases and ischemic brain injury. The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits. The diversity of GluN2 subunits (GluN2A-D) confers distinct pharmacological and biophysical properties to the receptor complex, making subunit-selective antagonists highly sought-after tools for both research and therapeutic development. This document provides a comprehensive technical overview of Ro 8-4304, a potent, non-competitive, and selective antagonist of NMDA receptors containing the GluN2B (NR2B) subunit.

Core Mechanism of Action

This compound distinguishes itself through a multi-faceted mechanism of antagonism that offers a refined profile compared to non-selective NMDA receptor blockers.

-

Subunit Selectivity: this compound exhibits a pronounced selectivity for NMDA receptors incorporating the GluN2B subunit. It displays a more than 100-fold higher affinity for recombinant NR1/NR2B receptors compared to NR1/NR2A receptors.[1][2] This selectivity is crucial as GluN2A and GluN2B-containing receptors have different localizations and roles in synaptic function and excitotoxicity.

-

Non-Competitive Antagonism: The compound acts as a non-competitive antagonist, meaning it does not directly compete with the agonist glutamate or co-agonist glycine for their binding sites.[1][2] Instead, it binds to a distinct allosteric site on the receptor complex.

-

Voltage-Independent Blockade: Unlike channel blockers such as MK-801, the antagonistic action of this compound is independent of the membrane potential.[3]

-

State-Dependent Inhibition: A key feature of this compound is its state-dependent mechanism of action, similar to the prototypical NR2B antagonist, ifenprodil. This compound demonstrates a significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to its resting, agonist-unbound state. This property suggests that its inhibitory effect is more pronounced at synapses with high levels of glutamatergic activity, a potential advantage in targeting pathological overactivation while sparing normal transmission.

-

Interaction with the Ifenprodil/Polyamine Site: this compound's binding is competitive with spermine, a polyamine modulator of the NMDA receptor, indicating an allosteric interaction between the ifenprodil and polyamine binding sites. The presence of spermine reduces the affinity of this compound for the receptor.

Quantitative Data Presentation

The pharmacological profile of this compound is defined by its binding affinities and functional inhibitory concentrations, which are summarized below.

Table 1: Binding Affinity and Subunit Selectivity

| Receptor Subunit Composition | Selectivity Ratio (NR2B vs. NR2A) | Reference |

| NR1/NR2B vs. NR1/NR2A | > 100-fold |

Table 2: Functional Antagonism (IC₅₀ Values) from Electrophysiology

| Experimental Condition | IC₅₀ (µM) | Reference |

| Inhibition of 10 µM NMDA response | 2.3 | |

| Inhibition of 100 µM NMDA response | 0.36 | |

| Inhibition of 100 µM NMDA (spermine-free) | 0.6 | |

| Inhibition of 100 µM NMDA (+ 1 mM Spermine) | 3.0 | |

| Inhibition of 100 µM NMDA (+ 3 mM Spermine) | 7.5 |

Table 3: Kinetic Parameters

| Parameter | Observation | Reference |

| Binding/Unbinding Kinetics | Markedly faster kinetics compared to ifenprodil. | |

| On-time constant (Blockade) | Significantly slower in the presence of spermine. | |

| Off-time constant (Recovery) | Significantly faster in the presence of spermine. |

Mandatory Visualizations

Diagram 1: NMDA Receptor Signaling and this compound Action

Caption: Allosteric antagonism of the GluN2B-containing NMDA receptor by this compound.

Diagram 2: Experimental Workflow for Characterization

Caption: Workflow for in vitro characterization of this compound's binding and function.

Diagram 3: Logic of State-Dependent Antagonism

Caption: this compound exhibits higher affinity for activated and desensitized NMDA receptor states.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This protocol determines the affinity (Ki) of this compound for NR2B-containing NMDA receptors by measuring its ability to displace a specific radiolabeled ligand.

-

Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 or L(tk-)) stably or transiently expressing recombinant human or rat NR1 and NR2B subunits.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine in a final volume of 250 µL:

-

150 µL of thawed membrane preparation (50-120 µg protein).

-

50 µL of this compound at various concentrations (typically a 10-point dilution series).

-

50 µL of a specific NR2B radioligand (e.g., [³H]ifenprodil) at a fixed concentration near its Kd.

-

-

For determining non-specific binding, use a saturating concentration of a known non-radioactive NR2B ligand in place of this compound.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol measures the functional inhibition of NMDA receptor-mediated currents by this compound.

-

Cell Preparation:

-

Use primary cultured neurons (e.g., rat cortical neurons) or a cell line expressing recombinant NR1/NR2B receptors plated on glass coverslips.

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

-

Solutions and Recordings:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂. To isolate NMDA currents, include antagonists for AMPA/kainate (e.g., CNQX) and GABAₐ (e.g., bicuculline) receptors, and a voltage-gated sodium channel blocker (e.g., TTX). Glycine (co-agonist) is also included (~10 µM). Mg²⁺ is often omitted to prevent voltage-dependent channel block.

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2. A calcium chelator like BAPTA may be included.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

-

-

Experimental Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a negative potential (e.g., -70 mV).

-

Evoke NMDA receptor currents by briefly applying NMDA (e.g., 100 µM) and glycine (10 µM) using a fast perfusion system.

-

After recording a stable baseline response, co-apply NMDA/glycine with increasing concentrations of this compound.

-

Allow for a washout period between applications to ensure recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of this compound and fit with a sigmoidal dose-response curve to determine the IC₅₀.

-

In Vivo Behavioral Models (General Protocol)

While specific in vivo behavioral data for this compound is limited in the available literature, its effects could be assessed using models where other selective NR2B antagonists have been characterized.

-

Animal Model:

-

Select an appropriate species and model for the desired therapeutic indication (e.g., rat model of neuropathic pain, mouse model of ischemic stroke, or Parkinson's disease model).

-

House animals under standard conditions with controlled light-dark cycles and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).

-

Administer the compound via an appropriate route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.)) at a range of doses.

-

Include a vehicle-only control group and potentially a positive control group (e.g., another known NR2B antagonist).

-

-

Behavioral Assessment (Example: Neuroprotection in a Stroke Model):

-

Induce focal cerebral ischemia using a model such as the middle cerebral artery occlusion (MCAo) model in rats.

-

Administer this compound either before (pre-treatment) or after (post-treatment) the ischemic event.

-

After a set reperfusion period (e.g., 24 hours), assess the extent of brain injury. This can be done by measuring the infarct volume using TTC staining.

-

Neurological deficit scores can also be recorded at various time points to assess functional recovery.

-

-

Data Analysis:

-

Compare the mean infarct volume and neurological scores between the vehicle-treated group and the this compound-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the observed effects are statistically significant.

-

Conclusion

This compound is a valuable pharmacological tool characterized by its high selectivity for GluN2B-containing NMDA receptors, its state-dependent mechanism of action, and its voltage-independent antagonism. These properties make it a precise instrument for dissecting the physiological and pathological roles of NR2B subunits. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to utilize this compound in their investigations into glutamatergic signaling and the development of novel neurotherapeutics.

References

- 1. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Ro 8-4304: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 8-4304 is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for subtypes containing the GluN2B subunit. Developed by Hoffmann-La Roche, its discovery was part of a broader effort to identify neuroprotective agents with an improved side-effect profile compared to non-selective NMDA receptor antagonists. This compound exhibits a state-dependent mechanism of action, binding with higher affinity to the activated and desensitized states of the receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Discovery and History

This compound, chemically identified as 4-{3-[4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide, emerged from the CNS research program at Hoffmann-La Roche in the late 1990s. The primary goal of this research was to develop subunit-selective NMDA receptor antagonists as a novel strategy for neuroprotection without the severe side effects associated with non-selective blockers. The development of this compound was a progression from earlier work on ifenprodil, another GluN2B-selective antagonist.

While the specific details of the medicinal chemistry program that led to this compound are not extensively published, the structure of the molecule, an enantiomeric propanolamine derivative, suggests a rational drug design approach aimed at optimizing potency and selectivity for the GluN2B subunit.

Following its initial characterization, the intellectual property portfolio covering this compound and other related NR2B antagonists was licensed by Roche to Evotec Neurosciences. This move indicated a strategic decision to continue the development of this class of compounds for various CNS disorders, including Alzheimer's disease, neuropathic pain, and Parkinson's disease. Dr. John Kemp, a key figure in the initial research on this compound at Roche, subsequently became the CEO of Evotec Neurosciences, highlighting the perceived therapeutic potential of these compounds. However, detailed public information on the further preclinical or clinical development of this compound is scarce, suggesting it may not have advanced significantly through the development pipeline.

Synthesis

A definitive, step-by-step synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on the synthesis of structurally related enantiomeric propanolamines, a plausible synthetic route can be proposed. The general strategy involves the coupling of a substituted phenol with an epoxide, followed by the introduction of the aminopiperidine moiety.

A likely synthesis would initiate with the reaction of 4-hydroxybenzamide with a chiral glycidyl derivative, such as (S)-(+)-glycidyl nosylate, under basic conditions to form the corresponding glycidyl ether. This intermediate would then undergo ring-opening by reaction with 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to yield the final product, this compound.

Pharmacological Profile

Mechanism of Action

This compound is a potent, selective, non-competitive, and voltage-independent antagonist of the NMDA receptor. Its primary mechanism of action is through allosteric modulation of the receptor, with a high selectivity for receptors containing the GluN2B subunit.

A key feature of this compound's action is its state-dependency , similar to that of ifenprodil.[1] This means that the affinity of this compound for the NMDA receptor is significantly influenced by the conformational state of the receptor. It exhibits a markedly higher affinity for the activated (agonist-bound) and desensitized states of the receptor compared to the resting (agonist-unbound) state.[1] This property is thought to contribute to a more favorable therapeutic window, as the antagonist would preferentially target overactive receptors, a hallmark of excitotoxic conditions, while having less impact on normal synaptic transmission.

Furthermore, the binding of this compound to the NMDA receptor is allosterically modulated by the polyamine site agonist, spermine. In the presence of spermine, the affinity of this compound for the receptor is reduced.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

| Parameter | Condition | Value | Reference |

| IC₅₀ | Inhibition of 10 µM NMDA response | 2.3 µM | [1] |

| IC₅₀ | Inhibition of 100 µM NMDA response | 0.36 µM | [1] |

| IC₅₀ | Inhibition of 100 µM NMDA response (in the absence of spermine) | 0.6 µM | |

| IC₅₀ | Inhibition of 100 µM NMDA response (in the presence of 1 mM spermine) | 3.0 µM | |

| IC₅₀ | Inhibition of 100 µM NMDA response (in the presence of 3 mM spermine) | 7.5 µM |

Table 2: Subtype Selectivity of this compound

| Receptor Subtypes | Selectivity Ratio (NR2B vs. NR2A) | Reference |

| Recombinant NR1/NR2B vs. NR1/NR2A | > 100-fold |

Table 3: Kinetic Parameters of this compound (at 10 µM)

| Parameter | Condition | Value (ms) | Reference |

| On-time constant | Absence of spermine | 205 ± 16 | |

| Off-time constant | Absence of spermine | 4361 ± 213 | |

| On-time constant | Presence of 10 mM spermine | 1512 ± 45 | |

| Off-time constant | Presence of 10 mM spermine | 2380 ± 121 |

Pharmacokinetics and In Vivo Efficacy

There is a notable lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Similarly, while the class of GluN2B antagonists has been evaluated in various animal models of neurological disorders, specific in vivo efficacy data for this compound is not readily found in the scientific literature. This suggests that the compound may not have progressed to extensive in vivo characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the primary literature.

Cell Culture and Expression of Recombinant NMDA Receptors

-

Cell Line: L(tk-) cells (a mouse fibroblast cell line) are commonly used for stable expression of recombinant human NMDA receptors.

-

Transfection: Cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B) using standard lipid-mediated transfection protocols.

-

Selection and Culture: Stably transfected cells are selected using an appropriate antibiotic resistance marker. Clonal cell lines with high receptor expression are then expanded and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Receptor expression is often induced by the addition of dexamethasone to the culture medium.

Electrophysiology (Whole-Cell Voltage-Clamp)

-

Cell Preparation: Cultured cortical neurons or transfected L(tk-) cells are plated on glass coverslips for electrophysiological recording.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are typically held at a membrane potential of -60 mV to -70 mV.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

-

Drug Application: NMDA receptor agonists (e.g., NMDA and glycine) and antagonists (e.g., this compound) are applied to the cells using a rapid perfusion system to allow for fast solution exchange and measurement of kinetic parameters.

-

Data Analysis: The amplitude of the NMDA-evoked currents is measured in the absence and presence of various concentrations of this compound to determine the IC₅₀ value. The on- and off-rates of receptor blockade are determined by fitting the time course of current inhibition and recovery with single exponential functions.

Radioligand Binding Assays

-

Membrane Preparation: Cells expressing the recombinant NMDA receptors are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Radioligand: A radiolabeled ligand that selectively binds to the GluN2B subunit, such as [³H]ifenprodil, is used.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: State-dependent binding of this compound to the NMDA receptor.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the GluN2B-containing NMDA receptor. Its state-dependent mechanism of action represents a sophisticated approach to modulating NMDA receptor function, with the potential for a favorable therapeutic index. While the initial preclinical characterization was promising, the lack of extensive publicly available in vivo efficacy and pharmacokinetic data suggests that its development may have been discontinued. Nevertheless, this compound remains a valuable pharmacological tool for researchers investigating the role of GluN2B-containing NMDA receptors in health and disease. This technical guide provides a consolidated resource for understanding the foundational science behind this important research compound.

References

Ro 8-4304 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the solubility and stability of Ro 8-4304 hydrochloride, a potent and selective NR2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a non-competitive, voltage-independent antagonist of the NMDA receptor, demonstrating high selectivity for the NR2B subunit.[1][2] Its chemical formula is C₂₁H₂₄ClFN₂O₃ and it has a molecular weight of 406.88 g/mol .[1] The purity of commercially available this compound hydrochloride is typically ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[2]

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The solubility of this compound hydrochloride has been reported in various solvents. There are conflicting reports regarding its aqueous solubility, with some sources indicating a solubility of up to 10 mM in water, while another suggests it is sparingly soluble (0.5 mg/ml).[3] This discrepancy may be attributable to differences in experimental conditions, such as pH and temperature. It is recommended that researchers determine the aqueous solubility under their specific experimental conditions. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound Hydrochloride

| Solvent | Reported Solubility | Molar Concentration (approx.) |

| Water | 10 mM | 10 mM |

| Water | 0.5 mg/mL | ~1.23 mM |

| DMSO | 100 mM | 100 mM |

| DMSO | 10 mM | 10 mM |

Stability Characteristics and Storage

This compound hydrochloride is reported to be stable under recommended storage conditions, which are desiccated at room temperature. For long-term storage, it is advisable to store the compound tightly sealed at 4°C. To ensure the integrity of the compound for experimental use, a comprehensive stability assessment is crucial. In the absence of detailed public data on its degradation profile, a forced degradation study is recommended.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound hydrochloride in aqueous buffers of different pH values.

Materials:

-

This compound hydrochloride powder

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Citrate buffer at pH 5.0

-

Glycine-HCl buffer at pH 3.0

-

Glass vials with screw caps

-

Orbital shaker/agitator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to separate vials containing a known volume of each buffer (e.g., 1 mL). The excess solid should be clearly visible.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

-

Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL and molarity (mol/L) for each pH and time point.

-

Equilibrium is considered reached when the concentration of this compound hydrochloride does not significantly change between two consecutive time points.

-

Protocol for Forced Degradation Study

This protocol describes a systematic approach to investigate the stability of this compound hydrochloride under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Water (HPLC grade)

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water, if sufficiently soluble) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store protected from light at room temperature for a defined period.

-

Thermal Degradation: Expose the solid powder and the stock solution to an elevated temperature (e.g., 80°C) in a temperature-controlled oven for a defined period.

-

Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/MS method.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound hydrochloride under each stress condition.

-

Identify and characterize any significant degradation products using the mass spectrometry data.

-

Establish the degradation pathway of this compound hydrochloride.

-

Signaling Pathway and Mechanism of Action

This compound hydrochloride exerts its effect by selectively antagonizing the NR2B subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and plasticity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger various intracellular signaling cascades.

One of the key downstream pathways activated by NMDA receptor-mediated Ca²⁺ influx is the Ras-ERK pathway, which leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB plays a critical role in regulating the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.

By selectively blocking NR2B-containing NMDA receptors, this compound hydrochloride can modulate this signaling pathway, which is of significant interest in research into various neurological and psychiatric disorders.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound hydrochloride's solubility and stability.

Logical Relationships in Stability Assessment

The process of conducting a forced degradation study and developing a stability-indicating method follows a logical progression to ensure the reliability of the stability data.

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. For any specific research application, it is imperative to perform in-house validation of these parameters to ensure accurate and reproducible results.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the State-Dependent Antagonism of Ro 8-4304

This technical guide provides a comprehensive overview of the state-dependent antagonism of the N-methyl-D-aspartate (NMDA) receptor by this compound. The content herein is synthesized from seminal research and is intended to serve as a detailed resource for professionals in the fields of neuroscience and pharmacology.

Introduction to this compound

This compound is a potent and selective antagonist of the NMDA receptor, demonstrating a high preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] It operates through a non-competitive and voltage-independent mechanism of action.[1][2] A key characteristic of this compound is its state-dependent antagonism, signifying that its binding affinity for the NMDA receptor is contingent on the conformational state of the receptor. This property, shared with other ifenprodil-like compounds, contributes to a desirable neuropharmacological profile, potentially offering neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.

Mechanism of Action: State-Dependent Antagonism

The antagonistic properties of this compound are intricately linked to the functional state of the NMDA receptor. The receptor can exist in several states: a resting (agonist-unbound) state, an activated (agonist-bound and open) state, and a desensitized (agonist-bound but non-conducting) state. This compound exhibits significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state.

This state-dependent binding has several functional consequences:

-

Increased Apparent Affinity with Agonist Concentration: The inhibitory potency of this compound increases with the concentration of the NMDA receptor agonist. This is because higher agonist concentrations favor the activated and desensitized receptor states, for which this compound has a higher affinity.

-

Modulation of Agonist Binding: The binding of this compound to the NMDA receptor can, in turn, allosterically modulate the binding of agonists. It has been shown to increase the receptor's affinity for glutamate site agonists by 3- to 4-fold and slow the rate of glutamate dissociation.

-

Interaction with the Polyamine Site: this compound exhibits a non-competitive, allosteric interaction with the polyamine binding site on the NMDA receptor. The binding of the polyamine spermine reduces the affinity of the receptor for this compound, and conversely, the binding of this compound reduces the receptor's affinity for spermine.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with the NMDA receptor.

Table 1: State-Dependent Affinity of this compound

| Receptor State | Fold Higher Affinity Relative to Resting State |

| Activated | 14-fold |

| Desensitized | 23-fold |

| Data sourced from Kew et al. (1998). |

Table 2: IC50 Values for this compound Inhibition of NMDA-Evoked Currents

| NMDA Concentration | IC50 (μM) |

| 10 μM | 2.3 |

| 100 μM | 0.36 |

| Data sourced from Kew et al. (1998). |

Table 3: Interaction of this compound with Spermine

| Spermine Concentration | This compound IC50 (μM) for inhibition of 100 μM NMDA |

| 0 mM | 0.6 |

| 1 mM | 3.0 |

| 3 mM | 7.5 |

| Data sourced from Kew and Kemp (1998). |

Signaling Pathways and Molecular Interactions

The primary molecular target of this compound is the GluN2B subunit of the NMDA receptor. By binding to this subunit, this compound allosterically modulates the receptor's function, leading to a reduction in calcium influx upon receptor activation. The downstream signaling consequences are tied to the multifaceted role of NMDA receptors in synaptic plasticity and excitotoxicity.

The state-dependent binding mechanism of this compound can be visualized as a preference for specific conformational states of the NMDA receptor.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's state-dependent antagonism.

Cell Culture

-

Cell Type: Primary cultures of cortical neurons from rat embryos are a common model system.

-

Plating: Neurons are typically plated on poly-D-lysine-coated glass coverslips.

-

Growth Medium: A suitable growth medium, such as a modified Eagle's medium (MEM) supplemented with horse serum and fetal calf serum, is used.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed on mature neurons (e.g., 12-18 days in vitro).

Electrophysiology

-

Technique: Whole-cell voltage-clamp recordings are utilized to measure NMDA receptor-mediated currents.

-

Recording Solution (External): The external solution is designed to isolate NMDA receptor currents and typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is supplemented with tetrodotoxin (TTX) to block voltage-gated sodium channels, bicuculline to block GABAA receptors, and a low concentration of a glycine site co-agonist (e.g., 10 µM glycine). The pH is adjusted to 7.4.

-

Recording Solution (Internal): The internal pipette solution typically contains (in mM): 120 CsF, 10 CsCl, 10 BAPTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2. Cesium is used to block potassium channels.

-

Drug Application: A fast-perfusion system is used for the rapid application and washout of NMDA and this compound.

-

Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and digitized for offline analysis. The peak and steady-state current amplitudes are measured to determine the extent of inhibition by this compound. IC50 values are calculated by fitting concentration-response data to a logistic equation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GluN2B-containing NMDA receptors. Its state-dependent mechanism of antagonism provides a nuanced approach to modulating NMDA receptor activity, with a preference for inhibiting active or desensitized receptors. This property may underlie a more favorable therapeutic window for neuroprotective agents, making this compound and similar compounds important leads in the development of novel treatments for neurological disorders characterized by NMDA receptor dysfunction. The detailed understanding of its mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for its effective application in research and drug development.

References

The Role of Ro 8-4304 in Elucidating NMDA Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 8-4304, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, for studying its function. This compound serves as a critical tool for investigating the physiological and pathological roles of the NR2B subunit of the NMDA receptor. This document outlines its mechanism of action, presents key quantitative data, details experimental protocols for its use, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 4-{3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide, is a non-competitive and voltage-independent antagonist of the NMDA receptor.[1][2] A key characteristic of this compound is its high selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[3][4] This selectivity allows for the specific investigation of the roles of GluN2B-containing NMDA receptors in various neurological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[4]

The mechanism of action of this compound is state-dependent, meaning its binding affinity for the NMDA receptor is influenced by the conformational state of the receptor. It exhibits a higher affinity for the activated and desensitized states of the receptor compared to the resting state. This property, along with its voltage-independent nature, distinguishes it from other NMDA receptor antagonists like MK-801.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: Potency of this compound as an NMDA Receptor Antagonist

| Parameter | Condition | Value | Reference(s) |

| IC₅₀ | Inhibition of 10 µM NMDA responses | 2.3 µM | |

| IC₅₀ | Inhibition of 100 µM NMDA responses | 0.36 µM | |

| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the absence of spermine) | 0.6 µM | |

| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the presence of 1 mM spermine) | 3.0 µM | |

| IC₅₀ | Inhibition of steady-state currents evoked by 100 µM NMDA (in the presence of 3 mM spermine) | 7.5 µM |

Table 2: Subunit Selectivity of this compound

| Receptor Subtypes | Selectivity | Reference(s) |

| NR1/NR2B vs. NR1/NR2A | >100-fold higher affinity for NR1/NR2B |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cell Culture: Primary cortical or hippocampal neurons cultured on coverslips.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

Agonist: N-methyl-D-aspartate (NMDA)

-

Antagonist: this compound hydrochloride

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply NMDA (e.g., 100 µM) to evoke an inward current.

-

After establishing a stable baseline NMDA-evoked current, co-apply this compound at various concentrations with NMDA.

-

Record the inhibition of the NMDA-evoked current by this compound.

-

Wash out this compound to observe the recovery of the current.

-

Analyze the data to determine the IC₅₀ of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for NMDA receptors in brain tissue homogenates.

Materials:

-

Tissue: Rat cortical or hippocampal tissue.

-

Homogenization Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Radioligand: [³H]ifenprodil or another suitable radiolabeled ligand for the ifenprodil site on the NR2B subunit.

-

Competitor: Unlabeled this compound.

-

Non-specific binding control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled ifenprodil).

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and centrifuging again.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

In a 96-well plate, set up the binding assay with the following components in each well:

-

Membrane homogenate (50-100 µg of protein).

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of unlabeled this compound for the competition curve.

-

For total binding, add assay buffer instead of a competitor.

-

For non-specific binding, add a saturating concentration of a known antagonist.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data to calculate the Ki of this compound.

Visualizations

Signaling Pathways

References

Ro 8-4304: A Non-Competitive Antagonist of the NMDA Receptor

Executive Summary

Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. Extensive research has characterized its mechanism of action, revealing it to be a non-competitive antagonist .[1][2][3][4] This guide provides a detailed examination of the evidence supporting this classification, presenting quantitative data, experimental methodologies, and visual representations of its interaction with the NMDA receptor. Specifically, this compound demonstrates a voltage-independent and state-dependent antagonism with a high selectivity for the NR2B subunit.[1]

Mechanism of Antagonism: Non-Competitive Interaction

This compound's classification as a non-competitive antagonist stems from its unique, state-dependent mechanism of action. Unlike competitive antagonists that directly compete with the agonist for the binding site, this compound binds to a different site on the NMDA receptor. Its affinity for the receptor is significantly influenced by the receptor's conformational state.

The compound exhibits a 14-fold and 23-fold higher affinity for the activated and desensitized states of the NMDA receptor, respectively, compared to its resting, agonist-unbound state. This state-dependent binding is a hallmark of its non-competitive nature. Furthermore, the binding of this compound leads to a 3- to 4-fold increase in the receptor's affinity for glutamate, an observation inconsistent with a competitive mechanism.

While this compound acts non-competitively with the glutamate site agonist NMDA, it displays a complex allosteric interaction with the polyamine spermine. Although one source describes it as competitive with respect to spermine, a more detailed kinetic analysis reveals a non-competitive, allosteric interaction where the binding of spermine and this compound mutually reduce the receptor's affinity for the other.

Quantitative Data Analysis

The non-competitive nature of this compound is further elucidated by its inhibitory concentration (IC50) values under varying agonist concentrations. The apparent affinity of this compound increases with higher concentrations of NMDA, a characteristic feature of uncompetitive or certain non-competitive antagonists.

| Condition | Agonist (NMDA) Concentration | IC50 of this compound | Reference |

| Baseline | 10 µM | 2.3 µM | |

| Baseline | 100 µM | 0.36 µM | |

| No Spermine | 100 µM | 0.6 µM | |

| 1 mM Spermine | 100 µM | 3.0 µM | |

| 3 mM Spermine | 100 µM | 7.5 µM |

Experimental Protocols

The characterization of this compound's antagonist activity was primarily conducted using whole-cell voltage-clamp recordings in cultured rat cortical neurons. This technique allows for the precise measurement of ion channel activity in response to neurotransmitters and modulatory compounds.

Experimental Workflow for Determining Antagonist Activity:

In these experiments, neurons were held at a specific voltage potential. NMDA was applied to elicit a baseline current through the NMDA receptors. Subsequently, varying concentrations of this compound were introduced to measure the inhibition of this current, from which IC50 values were derived. To investigate the interaction with the polyamine site, these experiments were repeated in the presence of spermine.

Signaling Pathway and Mechanism of Action

This compound's interaction with the NMDA receptor is best visualized as an allosteric modulation. It binds to a site distinct from the glutamate/NMDA binding site and the glycine co-agonist site. This binding event stabilizes the receptor in a non-conducting or desensitized state, thereby reducing the ion flow through the channel.

Conclusion

The evidence strongly supports the classification of this compound as a non-competitive antagonist of the NMDA receptor. Its state-dependent binding, the increase in agonist affinity upon its binding, and the nature of its interaction with the allosteric modulator spermine are all key indicators of a non-competitive mechanism. This detailed understanding of this compound's mode of action is crucial for its application in neuroscience research and its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. International Laboratory USA [intlab.org]

An In-Depth Technical Guide to the Binding Kinetics of Ro 8-4304 at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Ro 8-4304, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its interaction with the GluN2B subunit. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Core Concepts of this compound Interaction with the NMDA Receptor

This compound is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2] It acts as a non-competitive and voltage-independent antagonist.[1][2] A key feature of this compound's interaction with the NMDA receptor is its state-dependent binding, a characteristic it shares with ifenprodil.[1] This means that the affinity of this compound for the receptor is significantly influenced by the conformational state of the receptor.

The binding of this compound is allosterically modulated by polyamines such as spermine. Spermine binding to the NMDA receptor reduces the receptor's affinity for this compound, and conversely, this compound binding reduces the affinity for spermine.

Compared to the well-studied GluN2B antagonist ifenprodil, this compound exhibits a similar affinity for GluN2B-containing NMDA receptors but possesses markedly faster binding and unbinding kinetics.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and kinetics of this compound at the NMDA receptor.

Table 1: Inhibition Constants (IC50) of this compound

| NMDA Concentration | Spermine Concentration | IC50 (µM) | Cell Type | Reference |

| 10 µM | - | 2.3 | Rat Cultured Cortical Neurons | |

| 100 µM | - | 0.36 | Rat Cultured Cortical Neurons | |

| 100 µM | 1 mM | 3.0 | Rat Cultured Cortical Neurons | |

| 100 µM | 3 mM | 7.5 | Rat Cultured Cortical Neurons |

Table 2: Kinetic Parameters of this compound

| Condition | On-Time Constant (τon) (ms) | Off-Time Constant (τoff) (ms) | Calculated KD (µM) | Cell Type | Reference |

| 10 µM this compound | 205 ± 16 | 4361 ± 213 | 0.5 | Rat Cultured Cortical Neurons | |

| 10 µM this compound + 10 mM Spermine | 1512 ± 45 | 2380 ± 121 | - | Rat Cultured Cortical Neurons |

Table 3: Receptor Subunit Selectivity

| Receptor Subunit Combination | Selectivity | Method | Reference |

| GluN1/GluN2B vs. GluN1/GluN2A | >100-fold higher affinity for GluN1/GluN2B | Not specified |

Signaling Pathways and Mechanisms of Action

The interaction of this compound with the NMDA receptor is characterized by its state-dependent binding and allosteric modulation by polyamines.

State-Dependent Binding Mechanism

This compound exhibits a higher affinity for the activated and desensitized states of the NMDA receptor compared to the resting state. This is a key aspect of its mechanism of action.

State-dependent binding of this compound to the NMDA receptor.

Allosteric Interaction with the Polyamine Site

This compound and polyamines like spermine exhibit a negative allosteric interaction at the NMDA receptor. The binding of one ligand decreases the affinity of the other.

Allosteric modulation between this compound and the polyamine site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound binding kinetics.

Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons

This protocol is synthesized from the methods described by Kew et al. (1998) and Kew and Kemp (1998).

1. Cell Culture:

-

Primary cultures of cortical neurons are prepared from fetal rats.

-

Neurons are plated on dishes coated with poly-L-lysine.

-

Cultures are maintained in a suitable growth medium for 1-2 weeks before recording.

2. Electrophysiological Recording:

-

Recordings are performed in the whole-cell patch-clamp configuration.

-

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.

-

The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.3.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

-

NMDA and this compound are applied to the neurons using a rapid solution exchange system.

-

To determine IC50 values, various concentrations of this compound are co-applied with a fixed concentration of NMDA.

-

For kinetic measurements, the onset of block is measured by applying this compound during a sustained NMDA application. The offset is measured by washing out this compound in the continued presence of NMDA.

4. Data Analysis:

-

The inhibition of the NMDA-evoked current by this compound is measured at steady state.

-

IC50 values are determined by fitting the concentration-response data to a logistic equation.

-

On- and off-time constants are determined by fitting the onset and offset of the block to single exponential functions.

Workflow for whole-cell voltage-clamp experiments.

Radioligand Competition Binding Assay (Synthesized Protocol)

While a specific, detailed protocol for a radioligand competition binding assay with this compound is not explicitly published, the following represents a standard methodology that would be employed to determine its binding affinity (Ki) and selectivity. This is based on general principles of radioligand binding assays for NMDA receptors.

1. Membrane Preparation:

-

Tissues (e.g., rat forebrain) or cells expressing the NMDA receptor subtypes of interest are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

A fixed concentration of a suitable radioligand that binds to the ifenprodil site on the GluN2B subunit (e.g., [3H]ifenprodil) is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same site.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand competition binding assay.

References

- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Ro 8-4304: A Chemical Probe Unraveling the Role of the Methylosome in Plant Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 8-4304 is a synthetic organic compound that has emerged as a critical chemical tool in plant immunity research. Initially identified through a high-throughput chemical genetics screen, this small molecule has been instrumental in uncovering the intricate regulatory network governing plant defense responses. Specifically, this compound selectively suppresses the autoimmune phenotype in the Arabidopsis thaliana mutant chs3-2D, which exhibits constitutive activation of its immune system. This targeted activity has enabled researchers to dissect a novel signaling pathway involving the methylosome complex and pre-mRNA splicing as a negative regulatory axis in plant immunity. This technical guide provides a comprehensive overview of the core findings related to this compound, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action

This compound acts as an inhibitor of a key cellular machinery, the methylosome complex, which is essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs) – the core components of the spliceosome. By targeting this complex, this compound modulates pre-mRNA splicing, thereby influencing the expression of downstream immunity-related genes. The primary research has identified three core components of the methylosome, AtICln , SmD3b , and PRMT5 , as being involved in the response to this compound.[1] Loss-of-function mutations in the genes encoding these proteins render the chs3-2D mutant insensitive to the compound, highlighting them as likely targets or key components of the pathway affected by this compound.[1] This discovery has established a crucial link between mRNA splicing and the negative regulation of plant innate immunity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from research on this compound, providing a clear comparison of its effects on gene expression and pathogen resistance.

Table 1: Dose-Dependent Effect of this compound on PR1 Gene Expression in chs3-2D Mutant Seedlings

| This compound Concentration (µM) | Relative PR1 Expression Level (normalized to control) |

| 0 (DMSO control) | 1.00 |

| 1 | ~0.80 |

| 5 | ~0.40 |

| 15 | ~0.15 |

| 30 | ~0.18 |

Note: Data are approximate values inferred from graphical representations in published literature. The expression of the PATHOGENESIS-RELATED 1 (PR1) gene is a widely used marker for the activation of plant defense responses.

Table 2: Effect of this compound and Methylosome Component Mutations on Susceptibility to Hyaloperonospora arabidopsidis Noco2

| Genotype | Treatment | Spore Count (spores/gram of fresh weight) |

| Wild-type (Col-0) | DMSO | ~1.5 x 10^5 |

| chs3-2D | DMSO | ~0.5 x 10^5 |

| chs3-2D | 15 µM this compound | ~1.2 x 10^5 |

| chs3-2D aticln-1 | DMSO | ~0.4 x 10^5 |

| chs3-2D smd3b-1 | DMSO | ~0.6 x 10^5 |

Note: Data are approximate values inferred from graphical representations in published literature. A lower spore count indicates a higher level of disease resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, enabling researchers to replicate and build upon these findings.

Chemical Genetics Screen for Suppressors of the chs3-2D Phenotype

This protocol outlines the high-throughput screen used to identify this compound.

-

Plant Material and Growth Conditions:

-

Arabidopsis thalianachs3-2D mutant seeds are surface-sterilized using 70% ethanol for 2 minutes followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then washed five times with sterile distilled water.

-

Sterilized seeds are sown in 96-well microtiter plates containing 150 µL of 1/2 strength Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose.

-

Plates are stratified at 4°C for 2 days in the dark to synchronize germination.

-

Seedlings are grown for 5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

-

Chemical Application:

-

A chemical library (e.g., from ChemBridge or other suppliers) is used, with compounds typically dissolved in dimethyl sulfoxide (DMSO).

-

On day 5, 2 µL of each chemical compound is added to each well to a final concentration of approximately 15 µM. Control wells receive 2 µL of DMSO.

-

-

Phenotypic Scoring:

-

Seedlings are grown for an additional 7-10 days.

-

Phenotypes are scored visually for the suppression of the chs3-2D dwarf and curled-leaf phenotype. "Hit" compounds are those that cause the chs3-2D seedlings to resemble wild-type seedlings.

-

PR1 Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the quantification of the defense marker gene PR1.

-

Plant Treatment and RNA Extraction:

-

chs3-2D seedlings are grown on 1/2 MS agar plates for 10 days.

-

Seedlings are then transferred to liquid 1/2 MS medium containing various concentrations of this compound (0, 1, 5, 15, 30 µM) or DMSO as a control.

-

After 24 hours of treatment, total RNA is extracted from the seedlings using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

-

cDNA Synthesis and qRT-PCR:

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).

-

qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

The reaction mixture typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

-

The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

PR1 expression levels are normalized to a reference gene (e.g., ACTIN2 or UBIQUITIN5). The relative expression is calculated using the 2-ΔΔCt method.

-

Hyaloperonospora arabidopsidis (Hpa) Infection Assay

This protocol describes the method for assessing disease resistance.

-

Pathogen and Plant Growth:

-

The virulent oomycete pathogen Hyaloperonospora arabidopsidis isolate Noco2 is maintained on susceptible Arabidopsis plants (e.g., eds1-2).

-

Experimental plants (wild-type, chs3-2D, and other relevant genotypes) are grown on soil under short-day conditions (8 hours light / 16 hours dark) at 22°C for 2 weeks.

-

-

Inoculation:

-

A spore suspension of Hpa Noco2 is prepared by washing spores from infected leaves with sterile water. The spore concentration is adjusted to 5 x 104 spores/mL.

-

Two-week-old seedlings are spray-inoculated with the spore suspension until the leaves are thoroughly wet.

-

Inoculated plants are kept in a high-humidity environment (covered with a transparent lid) for 7 days at 18°C.

-

-

Quantification of Pathogen Growth:

-

Seven days post-inoculation, aerial tissues of the plants are harvested and weighed.

-

The harvested tissue is placed in a pre-weighed tube with a known volume of water and vortexed vigorously to release the spores.

-

The number of spores in the suspension is counted using a hemocytometer.

-

Pathogen growth is expressed as the number of spores per gram of fresh weight of the plant tissue.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound research.

References

Methodological & Application

Application Notes and Protocols for Ro 8-4304 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for the GluN2B (formerly NR2B) subunit.[1][2][3][4] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These application notes provide detailed protocols for the use of this compound in various in vitro experimental paradigms.

Key Characteristics of this compound:

-

Mechanism of Action: this compound is a non-competitive and voltage-independent antagonist of the NMDA receptor.[1] Its mode of action is state-dependent, exhibiting a higher affinity for the activated and desensitized states of the receptor compared to the resting state.

-

Selectivity: It displays over 100-fold higher affinity for recombinant NR1/NR2B receptors than for NR1/NR2A receptors.

-

Binding Kinetics: this compound exhibits markedly faster kinetics of binding and unbinding to the NMDA receptor compared to ifenprodil, another NR2B-selective antagonist.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound under various experimental conditions as reported in the literature.

Table 1: IC₅₀ of this compound on NMDA-induced currents in rat cultured cortical neurons.

| NMDA Concentration | This compound IC₅₀ | Reference |

| 10 µM | 2.3 µM | |

| 100 µM | 0.36 µM |

Table 2: Effect of Spermine on this compound IC₅₀ for NMDA (100 µM)-evoked currents.

| Spermine Concentration | This compound IC₅₀ | Reference |

| 0 mM | 0.6 µM | |

| 1 mM | 3.0 µM | |

| 3 mM | 7.5 µM |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

References

- 1. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | CAS 1312991-77-7 | Ro84304 | Tocris Bioscience [tocris.com]

- 4. State-dependent NMDA receptor antagonism by this compound, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Ro 8-4304 in Cultured Cortical Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction